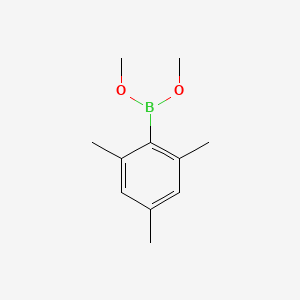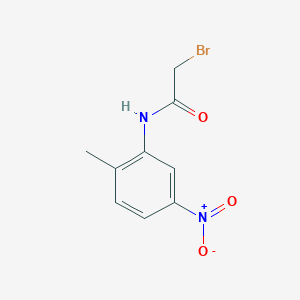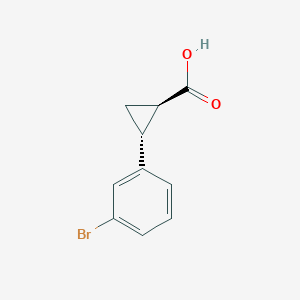
2-(3-hydroxyphenoxy)-N-methylacetamide
Overview
Description
2-(3-hydroxyphenoxy)-N-methylacetamide is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a hydroxyphenoxy group attached to an N-methylacetamide moiety. Aryloxy phenols are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on certain enzymes
Mode of Action
It’s known that similar compounds can interact with their targets and cause changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . These pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability . The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body.
Result of Action
Similar compounds have been found to have significant antibacterial and antitubercular properties . These effects would be the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-(3-hydroxyphenoxy)-N-methylacetamide can be influenced by various environmental factors. For instance, similar compounds have been found to be biodegradable by marine-derived fungi, suggesting that they can be broken down in certain environmental conditions . Additionally, the presence of other substances in the environment can also affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenoxy)-N-methylacetamide typically involves the nucleophilic aromatic substitution reaction. One common method is the Ullmann reaction, where an aryl halide reacts with a phenol in the presence of a copper catalyst. The reaction conditions often include high temperatures (≥200°C) and prolonged reaction times . Another method involves the demethylation of methoxy derivatives using boron tribromide (BBr3) as a dealkylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenoxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the N-methylacetamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3), while nucleophilic substitutions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl group can produce amines.
Scientific Research Applications
2-(3-hydroxyphenoxy)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development and disease treatment.
Comparison with Similar Compounds
2-(3-hydroxyphenoxy)-N-methylacetamide can be compared with other similar compounds, such as:
3-hydroxyphenoxyacetic acid: Similar in structure but with an acetic acid moiety instead of N-methylacetamide.
3-hydroxyphenoxyethanol: Contains an ethanol group instead of N-methylacetamide.
3-hydroxyphenoxypropionic acid: Features a propionic acid moiety instead of N-methylacetamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-hydroxyphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-3-7(11)5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMJPXVQQEDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)

![N-[4-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3131118.png)
![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)


![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)


